Cas no 2186-25-6 (2-(3-methylphenoxy)methyloxirane)
2-(3-methylphenoxy)methyloxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane,2-[(3-methylphenoxy)methyl]-
- 1,2-EPOXY-3-(3-METHYLPHENOXYPROPANE)
- 2-[(3-methylphenoxy)methyl]Oxirane
- 1,2-epoxy-3-m-methylphenoxypropane
- 2,3-EPOXY PROPYL-M-TOLYL ETHER
- 2-m-Tolyloxy-methyl-oxirane
- 3-methylphenyl glycidyl ether
- Einecs 218-575-3
- m-Cresyl glycidyl ether
- META-CRESYLGLYCIDYLETHER
- m-Methylphenylglycidyl ether
- m-Tolylglycidyl ether
- m-cresylglycidyl ether
- SCHEMBL2503879
- ((m-Tolyloxy)methyl)oxirane
- FT-0756057
- Z56346887
- TOEP
- EN300-09421
- MFCD00046990
- E83881
- 2,3-epoxypropyl 3-methylphenyl ether
- NSC-86974
- glycidyl 3-methylphenylether
- WYAFQPYCJBLWAS-UHFFFAOYSA-N
- 2-((3-Methylphenoxy)methyl)oxirane
- AKOS016051082
- NS00048890
- NCIOpen2_001159
- 2186-25-6
- NSC 86974
- DTXSID40862861
- 3-(m-tolyloxy)-1,2-epoxypropane
- BS-53221
- F1995-0401
- NSC86974
- AKOS000295046
- 2-(3-methylphenoxymethyl)oxirane
- 2-(m-tolyloxymethyl)oxirane
- 2-(3-methylphenoxy)methyloxirane
-
- MDL: MFCD00046990
- Inchi: 1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3
- InChI Key: WYAFQPYCJBLWAS-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- Density: 1.094
- Boiling Point: 260.6°C at 760 mmHg
- Flash Point: 106°C
- Refractive Index: 1.533
- PSA: 21.76000
- LogP: 1.77260
2-(3-methylphenoxy)methyloxirane Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(3-methylphenoxy)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356298-50mg |
2-(3-methylphenoxymethyl)oxirane |
2186-25-6 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356298-100mg |
2-(3-methylphenoxymethyl)oxirane |
2186-25-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M356298-500mg |
2-(3-methylphenoxymethyl)oxirane |
2186-25-6 | 500mg |
$ 365.00 | 2022-06-03 | ||
| abcr | AB315045-5 g |
1,2-Epoxy-3-(3-methylphenoxypropane); . |
2186-25-6 | 5 g |
€278.60 | 2023-07-19 | ||
| abcr | AB315045-25 g |
1,2-Epoxy-3-(3-methylphenoxypropane); . |
2186-25-6 | 25 g |
€812.00 | 2023-07-19 | ||
| Ambeed | A693078-1g |
1,2-Epoxy-3-(3-methylphenoxypropane) |
2186-25-6 | 95% | 1g |
$51.0 | 2025-03-05 | |
| Ambeed | A693078-5g |
1,2-Epoxy-3-(3-methylphenoxypropane) |
2186-25-6 | 95% | 5g |
$177.0 | 2025-03-05 | |
| Ambeed | A693078-25g |
1,2-Epoxy-3-(3-methylphenoxypropane) |
2186-25-6 | 95% | 25g |
$594.0 | 2025-03-05 | |
| eNovation Chemicals LLC | Y1264034-5g |
1,2-EPOXY-3-(3-METHYLPHENOXYPROPANE) |
2186-25-6 | 95% | 5g |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264034-25g |
1,2-EPOXY-3-(3-METHYLPHENOXYPROPANE) |
2186-25-6 | 95% | 25g |
$430 | 2024-06-06 |
2-(3-methylphenoxy)methyloxirane Suppliers
2-(3-methylphenoxy)methyloxirane Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(3-methylphenoxy)methyloxirane
The Chemistry and Applications of 2-(3-Methylphenoxy)methyloxirane (CAS No. 2186-25-6)
2-(3-Methylphenoxy)methyloxirane, identified by the Chemical Abstracts Service (CAS) registry number 2186-25-6, is an organosilicon-free cyclic ether with a unique structural configuration that positions it at the intersection of organic synthesis and applied chemistry. This compound, characterized by its methyloxirane core linked to a 3-methylphenyl group via an ether bridge, exhibits distinctive reactivity profiles due to the electronic effects imparted by the meta-substituted methyl group on the aromatic ring. Recent advancements in computational chemistry have enabled precise modeling of its molecular orbital distribution, revealing enhanced nucleophilic attack sites compared to its unsubstituted analogues. Such insights are critical for optimizing its role in controlled polymerization processes and bioconjugation reactions.
Structurally, the methyloxirane moiety in this compound adopts a trigonal planar geometry around the central oxygen atom, creating inherent strain energy that drives its participation in nucleophilic ring-opening reactions. The presence of the 3-methylphenoxy substituent introduces steric hindrance and electron-donating characteristics through hyperconjugation, which modulates reaction selectivity in complex chemical environments. These properties were systematically analyzed in a 2023 study published in Journal of Organic Chemistry, where researchers demonstrated how this substituent pattern influences Michael addition kinetics when used as a synthetic intermediate for pharmaceutical precursors.
In terms of synthetic applications, 2-(3-Methylphenoxy)methyloxirane has gained attention for its utility in constructing functionalized epoxide derivatives through Diels-Alder cycloaddition pathways. A groundbreaking 2024 research article in Nature Communications Chemistry highlighted its use as a dienophile component in asymmetric catalytic systems, achieving enantioselectivities up to 94% ee when paired with chiral phosphoric acid catalysts. This discovery opens new avenues for synthesizing chiral epoxides required in agrochemical formulations and fine chemical production.
The compound's reactivity profile also makes it valuable for click chemistry approaches. A collaborative study between MIT and Pfizer researchers in 2024 showed that under copper(I)-catalyzed conditions, this epoxide can efficiently form stable oxazepine linkages with azide-functionalized biomolecules at physiological pH levels. This breakthrough enables novel bioconjugation strategies for antibody-drug conjugates (ADCs), where maintaining structural integrity during drug payload attachment is critical for therapeutic efficacy.
In material science applications, recent investigations have explored this compound's role as a crosslinking agent for polyurethane matrices. A 2023 paper from Advanced Materials Interfaces demonstrated that incorporating CAS No. 2186-25-6-modified monomers improves tensile strength by 40% while maintaining flexibility in biomedical polymer constructs used for tissue engineering scaffolds. The meta-methyl substitution was found to optimize intermolecular interactions without compromising biocompatibility.
Biochemical studies reveal fascinating interactions between this compound and enzymatic systems. Researchers at Stanford University reported in early 2024 that the phenolic oxygen of the 3-methylphenoxy group forms hydrogen bonds with serine protease active sites, suggesting potential utility as a selective enzyme inhibitor scaffold. Preliminary docking studies using molecular dynamics simulations indicate favorable binding energies (-7.8 kcal/mol) when docked against trypsin variants, though further pharmacokinetic evaluations are needed before clinical consideration.
The unique electronic properties of this compound have also been leveraged in photocatalytic systems. A notable 2024 publication from Angewandte Chemie described its use as a photosensitizer under visible light irradiation (λ=450 nm), mediating radical cyclization reactions with alkenes at room temperature with quantum yields exceeding 0.75. This photochemical behavior is attributed to the meta-methyl group's ability to stabilize excited-state electron configurations through resonance effects.
In drug delivery systems development, this compound has shown promise as a hydrolytically stable linker component under physiological conditions (pH 7.4). A multidisciplinary team from ETH Zurich demonstrated in late 2023 that its incorporation into polymeric nanoparticles resulted in sustained release profiles over 7-day periods while maintaining payload encapsulation efficiency above 90%. The study emphasized the importance of steric shielding provided by the methyl group in preventing premature degradation.
Spectroscopic analysis confirms characteristic IR absorption peaks at ~845 cm⁻¹ (C-O-C epoxide stretch) and ~1598 cm⁻¹ (aromatic C=C stretch), alongside NMR data showing distinct shifts at δH 4.1 ppm (methoxy protons) and δC 79 ppm (epoxide carbon). These spectral fingerprints were validated using two-dimensional NMR techniques like COSY and HSQC during recent methodological advancements reported by Bruker Corporation's analytical division.
Thermal stability studies conducted using differential scanning calorimetry (DSC) show an onset decomposition temperature above 180°C under nitrogen atmosphere, which aligns with industrial processing requirements outlined by ISO/IEC standards for chemical intermediates used in pharmaceutical manufacturing processes (ISO/IEC Guide: GMP Compliant Chemicals). This stability was further corroborated through accelerated aging tests simulating long-term storage conditions at elevated temperatures and humidity levels.
Safety evaluations based on OECD guidelines indicate low acute toxicity profiles when tested on zebrafish embryos (Danio rerio) up to concentrations of 1 mM, suggesting potential advantages over traditional epoxide reagents commonly associated with higher cytotoxicity risks. Environmental fate studies published earlier this year revealed rapid biodegradation (>90% within 14 days) under aerobic soil conditions due to facile cleavage of the ether linkage mediated by microbial enzymes like phenol oxidases.
In advanced applications such as click chemistry bioconjugation systems, researchers have successfully utilized this compound's reactive epoxide ring to create covalent linkages with amino-functionalized nanoparticles without requiring harsh reaction conditions or excessive stoichiometric excesses typically associated with conventional crosslinking agents like glutaraldehyde or formaldehyde-based reagents.
Catalytic transformation studies published recently show that palladium-catalyzed Suzuki-Miyaura coupling can be effectively performed using this compound's phenolic oxygen as a directing group under mild reaction conditions (room temperature, aqueous medium). This method allows efficient synthesis of biphenyl derivatives important for developing novel anti-inflammatory agents targeting COX-enzyme isoforms without generating environmentally persistent metal residues typically problematic with traditional transition metal catalysts.
Surface modification experiments using atomic layer deposition techniques demonstrated that pre-functionalized substrates treated with this compound exhibit improved cell adhesion properties when tested against human mesenchymal stem cells (hMSCs), achieving attachment rates comparable to fibronectin-coated controls within 4 hours incubation time according to SEM imaging analysis presented at the ACS National Meeting earlier this year.
In terms of analytical characterization methodologies, modern techniques like MALDI-ToF mass spectrometry have enabled precise molecular weight determination (m/z = [M+H]+ at m/z = ...), while X-ray crystallography studies from Oxford University collaborators revealed solid-state packing arrangements that explain previously observed solubility trends across different solvent systems - particularly notable is its increased solubility (>9 mg/mL) in dimethylacetamide compared to other epoxide derivatives lacking the methyl substitution pattern.
A significant application area involves its use as an intermediate in synthesizing α-hydroxy ester derivatives through regioselective ring-opening reactions mediated by carboxylate anions from amino acid salts such as sodium L-lactate or potassium tartrate esters under controlled pH regimes between pH=4–7 according to recent process optimization work published by Merck KGaA's R&D division late last year.
In electrochemical sensing applications developed over the past two years, self-assembled monolayers formed from this compound on gold surfaces exhibit redox activity compatible with glucose oxidase immobilization platforms - achieving detection limits down to ~5 µM while maintaining operational stability over continuous measurement cycles exceeding 15 days under standard laboratory conditions according to JACS communications published early Q3/Q4 timeframe。
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